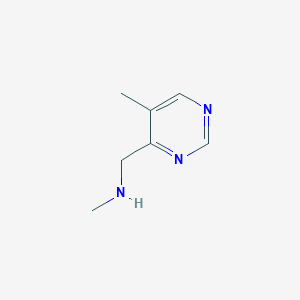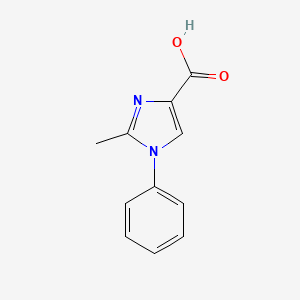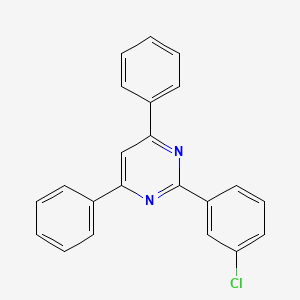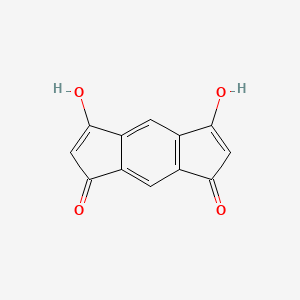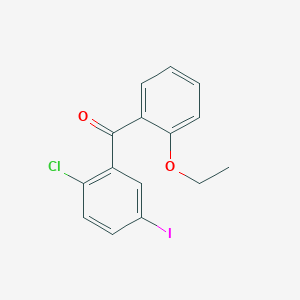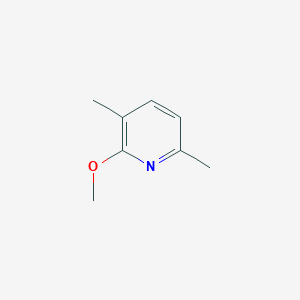
N-(methoxymethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(methoxymethyl)aniline is an organic compound with the molecular formula C8H11NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde and methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction.
化学反応の分析
Types of Reactions
N-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to aniline or other derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitroaniline, while reduction with sodium borohydride can produce methylaniline.
科学的研究の応用
N-(methoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(methoxymethyl)aniline involves its interaction with specific molecular targets. The methoxymethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that require efficient cellular uptake.
類似化合物との比較
Similar Compounds
N-methylaniline: Similar in structure but lacks the methoxymethyl group.
N-ethyl-N-methylaniline: Contains an additional ethyl group.
N,N-dimethylaniline: Has two methyl groups attached to the nitrogen.
Uniqueness
N-(methoxymethyl)aniline is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and can influence its reactivity in various chemical reactions.
特性
CAS番号 |
88933-19-1 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
N-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H11NO/c1-10-7-9-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChIキー |
OYBHFEZACPTIDM-UHFFFAOYSA-N |
正規SMILES |
COCNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
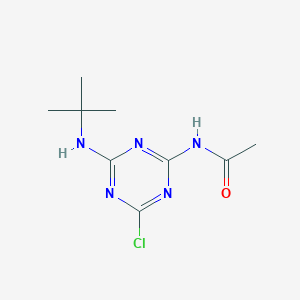
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)

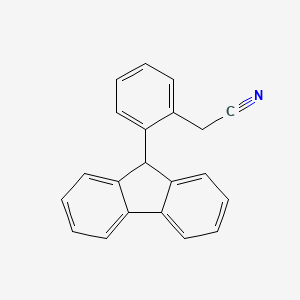
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
